N-Ethyl vs. N-Hydrogen Substituent: Impact on Lipophilicity and Steric Profile
Compared to its des-ethyl analog (S)-2-Amino-N-(4-methylsulfanylbenzyl)propanamide (CAS 1353994-76-9), the target compound possesses an N-ethyl substituent that increases molecular weight from 224.32 to 252.38 g/mol and introduces an additional rotatable bond, thereby modifying the conformational entropy and lipophilic surface area . The calculated difference in molecular weight (ΔMW = 28.06 g/mol) corresponds to the addition of a two-carbon alkyl unit, which systematically elevates lipophilicity and alters the free-energy penalty of desolvation. This structural feature is critical in fragment-based drug discovery where incremental lipophilic efficiency (LipE) is a key optimization parameter.
| Evidence Dimension | Molecular Weight and Lipophilicity Modulation via N-Alkyl Substitution |
|---|---|
| Target Compound Data | Molecular Weight: 252.38 g/mol; Molecular Formula: C13H20N2OS |
| Comparator Or Baseline | (S)-2-Amino-N-(4-methylsulfanylbenzyl)propanamide (CAS 1353994-76-9): Molecular Weight 224.32 g/mol; Molecular Formula: C11H16N2OS |
| Quantified Difference | ΔMW = +28.06 g/mol (target compound higher); difference corresponds to an ethyl group (C2H4) on the amide nitrogen. |
| Conditions | Structures and formulas verified via supplier technical datasheets; no experimental logP data available for either compound. |
Why This Matters
The N-ethyl substituent provides a tunable increment in lipophilicity and steric bulk that can be exploited to improve membrane permeability or fill a hydrophobic pocket, a parameter that cannot be achieved with the N-hydrogen analog.
